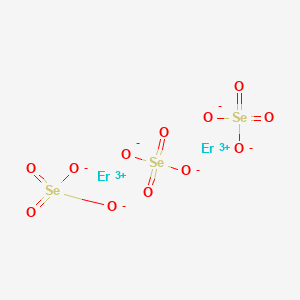
Erbium(III) selenate
Description
Erbium(III) selenate (Er₂(SeO₄)₃) is a rare-earth selenate compound combining erbium (Er³⁺) with selenate anions (SeO₄²⁻). Erbium(III) typically exhibits a coordination number of 8–9 in complexes, as seen in erbium acetylacetonate derivatives (e.g., Er(acac)₃(cphen)), where ligands like oxygen and nitrogen donors stabilize the metal center . Selenate ions, being tetrahedral oxyanions, often form ionic or inner-sphere complexes with metal ions, as observed in selenate interactions with iron oxides .
Properties
Molecular Formula |
Er2O12Se3 |
|---|---|
Molecular Weight |
763.4 g/mol |
IUPAC Name |
erbium(3+);triselenate |
InChI |
InChI=1S/2Er.3H2O4Se/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
InChI Key |
MOBNMXCYOYNHIL-UHFFFAOYSA-H |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Er+3].[Er+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium(III) selenate can be synthesized by dissolving erbium oxide (
Er2O3
) in selenic acid (H2SeO4
). The reaction typically proceeds as follows:Er2O3+3H2SeO4+5H2O→Er2(SeO4)3⋅8H2O
The resulting octahydrate can be dehydrated by heating to obtain the anhydrous form. Further heating leads to the formation of erbium selenite and eventually erbium(III) oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing and heating can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Thermal Decomposition Pathways
Heating Er₂(SeO₄)₃·8H₂O initiates sequential dehydration and decomposition:
-
Dehydration :
The anhydrous form is stable until further heating.
-
Formation of Erbium Selenite :
This intermediate step occurs at elevated temperatures (~400–600°C).
-
Final Oxide Formation :
Complete decomposition yields erbium(III) oxide and selenium dioxide .
Reactivity with Other Salts
This compound forms double salts in aqueous solutions with alkali metal selenates:
| Double Salt | Formula | Conditions |
|---|---|---|
| Potassium erbium selenate | K₃Er(SeO₄)₃·nH₂O | Crystallization from K⁺ solutions |
| Ammonium erbium selenate | NH₄Er(SeO₄)₂·3H₂O | NH₄⁺-rich aqueous media |
These complexes are stabilized by electrostatic interactions between Er³⁺ and selenate ions .
Acid-Base Reactivity
In acidic environments, Er₂(SeO₄)₃ reacts to release selenic acid:
This protonation mechanism is critical in dissolution studies and material recovery processes .
Structural and Crystallographic Insights
| Property | Er₂(SeO₄)₃·8H₂O | Anhydrous Er₂(SeO₄)₃ |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic (predicted) |
| Space Group | P2₁/c | Pnma |
| Coordination Geometry | Er³⁺ in 8-fold coordination | Er³⁺ in 6-fold coordination |
The octahydrate’s structure involves Er³⁺ ions coordinated by selenate tetrahedra and water molecules, while the anhydrous form adopts a denser packing .
Comparison with Similar Compounds
Comparison with Other Selenates: Sodium Selenate (Na₂SeO₄) vs. Erbium(III) Selenate
Key Findings :
- Sodium selenate and selenite show similar retention (~60%) in infants but differ in absorption pathways and urinary excretion .
- Selenate inhibits protein tyrosine phosphatases (PTPs) indirectly via metabolic intermediates, unlike selenite, which directly inhibits PTPs .
- This compound’s lack of bioavailability contrasts with sodium selenate’s role in selenium supplementation .
Comparison with Erbium(III) Complexes
Key Findings :
- ErCl₃·6H₂O demonstrates unique biochemical effects, unlike Er₂(SeO₄)₃, which is likely inert in biological systems .
Comparison with Other Rare-Earth Selenates
Limited data exist for rare-earth selenates, but trends can be extrapolated:
- Lanthanum Selenate (La₂(SeO₄)₃) : Higher solubility than Er³⁺ analogs due to larger ionic radius of La³⁺.
- Yttrium Selenate (Y₂(SeO₄)₃) : Similar structure to Er³⁺ but lower polarizability due to smaller ionic radius.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


